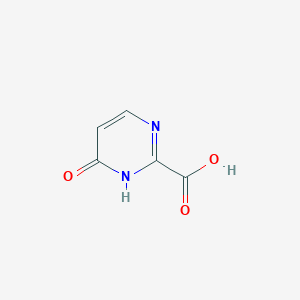

6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-oxo-1H-pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-3-1-2-6-4(7-3)5(9)10/h1-2H,(H,9,10)(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLRKOPFFAKBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of urea with β-ketoesters under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods

On an industrial scale, the production of 6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid may involve microbial hydroxylation of pyridine-2-carboxylic acid. This method utilizes specific strains of bacteria, such as Alcaligenes faecalis, which can regioselectively hydroxylate pyridine-2-carboxylic acid to produce the target compound .

Análisis De Reacciones Químicas

Types of Reactions

6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition, particularly xanthine oxidase inhibitors.

Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition helps in reducing uric acid levels in the body, which is beneficial in treating hyperuricemia and gout .

Comparación Con Compuestos Similares

Structural Impact :

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Increase acidity of the carboxylic acid and modulate enzyme-binding affinity .

- N-Alkylation (e.g., methyl) : Reduces hydrogen-bonding capacity, altering solubility and bioavailability .

Pharmacological Activity Comparisons

Xanthine Oxidase (XO) Inhibitors

Derivatives of 6-oxo-1,6-dihydropyrimidine-2-carboxylic acid with tetrazolyl and alkoxy groups exhibit potent XO inhibition:

- 2-{4-[(3-Chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (IC₅₀ = 23.6 nM) outperforms febuxostat in selectivity due to mixed-type inhibition .

- Unsubstituted 6-oxo-1,6-dihydropyrimidine-2-carboxylic acid shows weaker activity (IC₅₀ >100 nM), highlighting the necessity of aryl/heteroaryl substituents for efficacy .

Epigenetic Modulators

Ester Derivatives

Metal Coordination Potential

- The carboxylic acid group enables chelation with metals (e.g., Ca²⁺ in Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ), relevant in crystal engineering and materials science .

Key Research Findings

- Synthetic Accessibility : Parallel solution-phase synthesis yields 24 pyrimidine-5-carboxamides with >80% purity, underscoring scalability .

- Biosynthetic Stimulation : SAHA (suberoylanilide hydroxamic acid) induces fungal production of 6-oxo-dihydropyridine derivatives, linking histone deacetylase inhibition to secondary metabolite biosynthesis .

- Thermodynamic Stability : Methylation at N1 increases logP (0.57 vs. -0.2 for parent acid), improving membrane permeability .

Actividad Biológica

6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs), supported by relevant case studies and data tables.

The biological activity of 6-Oxo-1,6-dihydropyrimidine-2-carboxylic acid primarily involves its role as a xanthine oxidase inhibitor (XOI) . Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is crucial in the treatment of conditions like hyperuricemia and gout. The compound interacts with the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.

Key Interactions

- Binding Residues : Molecular docking studies have identified critical residues involved in the binding of 6-Oxo-1,6-dihydropyrimidine derivatives to xanthine oxidase, including Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 .

- Inhibition Type : Studies indicate that certain derivatives act as mixed-type inhibitors, altering enzyme kinetics and providing a basis for their therapeutic efficacy .

Biological Activities

The compound exhibits a range of biological activities:

- Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.

- Neuroprotection : In models of neurodegenerative diseases such as Parkinson's disease, it has shown potential in reducing neuronal damage.

- Metallo β-lactamase Inhibition : Research indicates that it may inhibit metallo β-lactamases, which are critical in combating antibiotic resistance.

Structure-Activity Relationships (SAR)

The effectiveness of 6-Oxo-1,6-dihydropyrimidine derivatives can be significantly influenced by their structural modifications.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 10c | 0.0240 | Most potent XOI; comparable to febuxostat |

| 10e | 0.0181 | High potency; structural modifications enhance activity |

| Control | - | Reference for comparison |

The SAR analysis indicates that substituents at specific positions on the pyrimidine ring can enhance or diminish inhibitory activity against xanthine oxidase .

Case Studies

- Clinical Trials : A study involving the administration of derivative 10c (5 mg/kg) demonstrated significant reductions in serum uric acid levels in hyperuricemic rat models, confirming its therapeutic potential .

- Comparative Studies : The efficacy of various derivatives was compared against standard XOIs like allopurinol and febuxostat, revealing that some compounds exhibited superior activity with fewer side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-oxo-1,6-dihydropyrimidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Answer: Two primary methods are described in the literature:

Microbial Hydroxylation : Alcaligenes faecalis (DSM 6269) catalyzes regiospecific hydroxylation of pyridine-2-carboxylic acid to produce the compound. This method is advantageous for stereochemical control and sustainability .

Multi-Step Organic Synthesis : Involves cyclization reactions of precursors like cyano-substituted intermediates under acidic or basic conditions. Reaction pH and temperature critically affect the tautomeric equilibrium and final product stability .

- Key Considerations : Monitor reaction progress via HPLC or LC-MS, and purify using recrystallization (e.g., methanol/water mixtures) to achieve >95% purity.

Q. How can researchers confirm the structural identity and purity of 6-oxo-1,6-dihydropyrimidine-2-carboxylic acid?

- Answer: Use a combination of:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify tautomeric forms (e.g., keto-enol equilibrium) by comparing chemical shifts in DMSO-d₆ vs. CDCl₃ .

- FT-IR : Confirm carbonyl (C=O) stretching vibrations at ~1680–1720 cm⁻¹ .

- Chromatography :

- HPLC with UV Detection (λ = 254 nm) to assess purity.

- X-ray Crystallography : Resolve ambiguities in tautomeric or hydration states .

Advanced Research Questions

Q. How can researchers optimize microbial synthesis of 6-oxo-1,6-dihydropyrimidine-2-carboxylic acid to improve scalability and yield?

- Answer:

- Strain Engineering : Modify Alcaligenes faecalis to enhance hydroxylation efficiency via directed evolution or CRISPR-based gene editing targeting cytochrome P450 enzymes .

- Fermentation Parameters :

- Optimize pH (6.5–7.5), temperature (30–37°C), and substrate concentration (≤10 mM pyridine-2-carboxylic acid) to avoid substrate inhibition.

- Use fed-batch cultivation to maintain steady-state conditions .

- Downstream Processing : Employ membrane filtration or ion-exchange chromatography to isolate the product from microbial lysates.

Q. What strategies resolve contradictions in reported biological activities of 6-oxo-1,6-dihydropyrimidine derivatives?

- Answer: Discrepancies often arise from:

- Tautomeric Variability : The keto-enol equilibrium affects binding to biological targets. Use computational modeling (e.g., DFT calculations) to predict dominant tautomers under physiological conditions .

- Assay Conditions : Standardize enzymatic assays (e.g., pH, cofactors) to minimize variability. For example, zinc-binding studies require strict control of buffer composition to avoid metal ion interference .

- Structural Analogues : Compare activities of derivatives (e.g., 5-chloro or methyl-substituted variants) to identify pharmacophore requirements .

Q. How can computational methods guide the design of 6-oxo-1,6-dihydropyrimidine-2-carboxylic acid derivatives for enzyme inhibition?

- Answer:

- Molecular Docking : Screen derivatives against target enzymes (e.g., anthrax lethal factor) using software like AutoDock Vina. Focus on interactions with catalytic residues (e.g., Zn²⁺ coordination in metalloproteases) .

- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency. For example, electron-withdrawing groups at the 5-position enhance binding affinity .

- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize candidates for synthesis .

Q. What are the challenges in characterizing the tautomeric behavior of 6-oxo-1,6-dihydropyrimidine-2-carboxylic acid, and how can they be addressed?

- Answer:

- Dynamic Equilibria : The compound exists in keto, enol, and hydrate forms. Use variable-temperature NMR to observe tautomerization kinetics .

- Solvent Effects : Polar aprotic solvents (DMSO) stabilize the enol form, while aqueous buffers favor the keto form. Compare spectral data across solvents .

- Crystallography : Co-crystallize with stabilizing agents (e.g., Mg²⁺) to trap specific tautomers for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.